molecular formula C7H6F2N2O B8439224 6-Amino-2,3-difluorobenzamide

6-Amino-2,3-difluorobenzamide

Cat. No.: B8439224
M. Wt: 172.13 g/mol
InChI Key: YKASENHETODJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Current Research Trajectories in Substituted Benzamide (B126) Compounds

Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities. ontosight.ai Research into these molecules is a thriving area of medicinal chemistry. rsc.org Current investigations continue to uncover their potential as potent therapeutic agents across various domains.

One major research trajectory focuses on their development as antibacterial agents. mdpi.com For instance, derivatives of 2,6-difluorobenzamide (B103285) have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. mdpi.comresearchgate.net This protein is essential for bacterial cytokinesis, and its inhibition leads to cell death, offering a mechanism to combat drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

Beyond their antibacterial properties, substituted benzamides are explored for their anticancer, antiviral, and anti-inflammatory activities. ontosight.ai The versatility of the benzamide scaffold allows chemists to synthesize large libraries of related compounds, enabling detailed structure-activity relationship (SAR) studies to optimize their therapeutic effects. nih.gov These studies systematically modify the substituents on the phenyl ring to fine-tune the compound's interaction with specific enzymes or receptors.

Positioning of 6-Amino-2,3-difluorobenzamide within Contemporary Organic Synthesis and Medicinal Chemistry Research

While extensive, peer-reviewed research specifically detailing the synthesis and application of this compound is limited in publicly accessible literature, its role can be understood by examining its constituent parts and the activities of closely related isomers. The amino-difluorobenzamide scaffold is primarily valued as a versatile building block in organic synthesis.

The presence of three distinct functional groups—an amine, a carboxamide, and two fluorine atoms on the aromatic ring—makes this compound a valuable intermediate for the synthesis of more complex molecules. The amino group, in particular, serves as a key nucleophilic site or a precursor to other functionalities, allowing for the construction of diverse molecular architectures. nih.gov

In the context of medicinal chemistry, compounds like this compound are precursors for creating libraries of potential drug candidates. For example, the core structure is present in molecules designed to act as inhibitors for various enzymes. Although specific data for the 6-amino-2,3-difluoro isomer is not widely published, related compounds such as N-(3-Amino-2,6-difluorophenyl)acetamide have been investigated for potential anticancer activity. The strategic placement of the amino and fluoro groups on the benzamide ring is crucial for dictating the molecule's three-dimensional shape and electronic properties, which in turn governs its binding to biological targets.

Given the established importance of the 2,6-difluorobenzamide moiety in developing FtsZ inhibitors, it is plausible that isomers like this compound serve as important synthetic precursors in the exploration of new antibacterial agents with potentially different binding modes or improved properties.

Table 1: Physical and Chemical Properties of 2,6-Difluorobenzamide

PropertyValue
CAS Number 18063-03-1
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol
Appearance White to almost white crystalline powder
Melting Point 144.0 to 147.0 °C tcichemicals.com
Purity >97.0% tcichemicals.com

Table 2: Spectroscopic Data of 2,6-Difluorobenzamide

Spectrum TypeData
¹³C NMR Spectral data is available and conforms to the expected structure.
InChI Key AVRQBXVUUXHRMY-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

6-amino-2,3-difluorobenzamide

InChI

InChI=1S/C7H6F2N2O/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

YKASENHETODJCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)N)F)F

Origin of Product

United States

Synthetic Methodologies for 6 Amino 2,3 Difluorobenzamide and Advanced Derivatives

Established Synthetic Pathways for Difluorobenzamide Core Structures

The construction of the 2,3-difluorobenzamide (B105335) core is a critical first step. Methodologies primarily revolve around the manipulation of corresponding benzonitrile (B105546) precursors.

Hydrolytic Routes from Substituted Benzonitriles

A prevalent method for synthesizing benzamides involves the hydrolysis of the corresponding benzonitriles. This transformation can be achieved under acidic or basic conditions. For instance, 2,6-difluorobenzamide (B103285) is produced through the hydrolysis of 2,6-difluorobenzonitrile (B137791). chemicalbook.comgoogle.com This reaction can be catalyzed by an alkali in the presence of hydrogen peroxide, offering a method with stable product quality and high purity. google.com The hydrolysis of fluorinated benzonitriles, such as 2,3,6-trifluorobenzonitrile, is also well-documented and can yield over 90% of the corresponding benzoic acid when conducted in 70 to 90 percent sulfuric acid. google.com

The synthesis of the required substituted benzonitriles often starts from compounds like 2,3,4-trifluoronitrobenzene, which can undergo a fluorine/cyanide exchange. google.com For example, reacting 2,3,4-trifluoronitrobenzene with potassium cyanide in tert-butanol (B103910) can produce 2,3-difluoro-6-nitrobenzonitrile. google.comgoogle.com This intermediate can then be further processed.

Starting MaterialReagentsProductYieldReference
2,6-DifluorobenzonitrileSodium Hydroxide, Hydrogen Peroxide2,6-Difluorobenzamide95.9% google.com
2,3,4-TrifluoronitrobenzenePotassium Cyanide, tert-Butanol2,3-Difluoro-6-nitrobenzonitrile57% google.comgoogle.com
2-Chloro-5,6-difluorobenzonitrilePotassium Fluoride (B91410), Sulfolane2,3,6-TrifluorobenzonitrileNot specified google.com

Biocatalytic Approaches for Enhanced Synthesis Efficiency

Biocatalysis has emerged as a powerful tool for amide synthesis, offering mild and environmentally friendly reaction conditions. Nitrile hydratase (NHase) enzymes are particularly noteworthy for their ability to hydrate (B1144303) nitriles to amides with high efficiency and selectivity. researchgate.net These enzymes have been successfully employed for the hydrolysis of compounds like 2,6-difluorobenzonitrile to 2,6-difluorobenzamide. The integration of chemo- and biocatalysis, for example, combining NHase-expressing E. coli cells with copper-catalyzed N-arylation, allows for one-pot amide coupling of nitriles and aryl halides. researchgate.net While powerful, the practical application of nitrile hydratases can be limited by factors such as substrate scope and thermal stability. researchgate.net

Regioselective Introduction and Modification of the Amino Functionality

Once the difluorobenzamide core is established, the next critical step is the introduction and potential modification of the amino group at the 6-position.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgyoutube.com This process involves the initial formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This one-pot reaction is favored in green chemistry due to its catalytic nature and mild conditions. wikipedia.org For the synthesis of 6-Amino-2,3-difluorobenzamide, a corresponding difluorobenzaldehyde could be subjected to reductive amination.

Acylation and Alkylation Reactions at the Amino Group

The amino group of this compound can be further functionalized through acylation and alkylation reactions to generate a diverse range of derivatives.

Acylation: The N-acylation of aminopyridines with acid chlorides is a common method to produce amides. ccsenet.org This reaction typically follows an SN2 mechanism where the nucleophilic amino group attacks the carbonyl carbon of the acid chloride. ccsenet.org Similarly, the amino group of this compound can be acylated to form N-acyl derivatives, which can be important for modulating the biological activity of the molecule. nih.gov For instance, the acylation of an amino group can sometimes lead to a loss of certain biological activities, highlighting the importance of this functional group. nih.gov

Alkylation: N-alkylation of amino groups can be challenging to control and may lead to multiple alkylations. masterorganicchemistry.com However, methods utilizing 2-carbamoylamino and 2-acylamino-3-acylthiophenes with reagents like caesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed for N-alkylation under mild conditions. nih.gov These strategies could potentially be adapted for the selective alkylation of the amino group in this compound.

Multi-Step and Convergent Synthesis of Complex Architectures Incorporating this compound

The this compound scaffold is a valuable building block for the construction of more complex molecules, often through multi-step and convergent synthetic strategies. nih.govnih.gov Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, is an efficient approach. nih.gov

Optimization and Green Chemistry Principles in Synthetic Route Development

Research in this area emphasizes a shift from traditional, often multi-step syntheses involving hazardous materials to more streamlined and environmentally benign processes. Key areas of improvement include the adoption of one-pot reactions, the use of alternative energy sources like microwave and ultrasound irradiation, and the development of novel catalytic systems that offer high selectivity and yield under milder conditions. rasayanjournal.co.in

Catalytic and Energy-Efficient Approaches

A significant advancement in the synthesis of related heterocyclic compounds involves replacing conventional heating with more energy-efficient technologies. For instance, studies on the synthesis of cyanoacetamides, common precursors, demonstrate a dramatic reduction in reaction times when employing microwave (µw) or ultrasound (US) irradiation compared to traditional room temperature methods. kau.edu.sa This not only conserves energy but also accelerates the manufacturing process.

The Meyer-Schuster rearrangement, an atom-economical reaction used in the synthesis of precursors for related benzamides, has evolved from using stoichiometric Brønsted acids to more selective and milder Lewis acid catalysts, including gold complexes. core.ac.uk This transition to catalytic reagents minimizes waste and often allows reactions to proceed under less harsh conditions. acs.org

The table below illustrates the stark difference in reaction times for the synthesis of a cyanoacetamide precursor using various methods.

MethodTemperatureReaction TimeReference
Room TemperatureAmbient1 hour kau.edu.sa
Microwave (µw)-1 minute kau.edu.sa
Ultrasound (US)40 °C2 minutes kau.edu.sa

Innovative Solvents and Reagents

The choice of solvent is a critical factor in green synthesis. The development of Deep Eutectic Solvents (DES) offers a promising alternative to volatile organic compounds. A DES system containing choline (B1196258) chloride and urea (B33335) has been shown to be an efficient, cost-effective, reusable, and environmentally benign medium for synthesizing α-aminophosphorous derivatives. rsc.org In this system, the DES acts as both the solvent and the catalyst, simplifying the process and leading to excellent yields in a short timeframe. rsc.org

Furthermore, the synthesis of fluorinated compounds is moving away from hazardous reagents. An electrochemical approach for the synthesis of carbamoyl (B1232498) fluorides from oxamic acids provides a safer and more sustainable alternative to methods that use highly toxic phosgene (B1210022) derivatives. nih.gov This anodic synthesis is robust and can be performed with inexpensive fluoride sources and low-cost carbon graphite (B72142) electrodes. nih.gov

Process Intensification through One-Pot and Domino Reactions

The table below details the optimization of an electrochemical synthesis for a carbamoyl fluoride, a key functional group in many advanced derivatives.

EntryAnodeCathodeEquivalents of Et₃N·3HFSolventYield (%)Reference
1Carbon Graphite (Cgr)Platinum (Pt)1.5CH₂Cl₂95 nih.gov
2Carbon Graphite (Cgr)Platinum (Pt)2.0CH₂Cl₂85 nih.gov
3Carbon Graphite (Cgr)Stainless Steel1.5CH₂Cl₂94 nih.gov
4Platinum (Pt)Platinum (Pt)1.5CH₂Cl₂80 nih.gov

These optimized and green approaches are crucial for the sustainable development of this compound and its derivatives, ensuring that the production of these valuable compounds is both economically viable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 2,3 Difluorobenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 6-Amino-2,3-difluorobenzamide is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution

The rate and position of electrophilic attack are influenced by the combined electronic effects of the amino, fluoro, and amide groups. savemyexams.com The amino group is a powerful activating, ortho-para directing group due to the ability of its lone pair of electrons to donate into the aromatic system. byjus.com Conversely, the fluorine atoms are deactivating due to their high electronegativity (inductive effect), yet they are also ortho-para directors because of resonance effects. msu.edu The amide group is a deactivating, meta-directing substituent.

In this compound, the positions open for substitution are C4 and C5. The powerful activating effect of the amino group strongly directs incoming electrophiles to the ortho (C5) and para (C4) positions. The two fluorine atoms also direct to these same positions. The meta-directing effect of the amide group is overridden by the potent ortho-para directing amino group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C5 positions. High reactivity, characteristic of anilines, might lead to multiple substitutions, a common issue that can sometimes be controlled by protecting the amino group, for instance, through acetylation. byjus.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO3, H2SO46-Amino-2,3-difluoro-4-nitrobenzamide and/or 6-Amino-2,3-difluoro-5-nitrobenzamideThe -NH2 group is a strong o,p-director, activating positions 4 and 5. Direct nitration of anilines can lead to oxidation products. byjus.com
BrominationBr2 in H2O or CH3COOH6-Amino-4-bromo-2,3-difluorobenzamide and/or 6-Amino-5-bromo-2,3-difluorobenzamideAnilines react readily with bromine water, often leading to polysubstitution. byjus.com
SulfonationFuming H2SO44-Amino-5,6-difluoro-2-carbamoylbenzenesulfonic acidSulfonation of anilines typically yields the p-substituted product as the major isomer. byjus.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the ring is also possible, primarily involving the displacement of the fluorine atoms. wikipedia.org Such reactions are facilitated when the aromatic ring is electron-deficient. While the amino group is electron-donating, the collective electron-withdrawing effects of the two fluorine atoms and the amide group make the ring susceptible to attack by strong nucleophiles. The fluorine atoms are good leaving groups in SNA reactions.

Transformations Involving the Amide Functional Group

The primary amide group (-CONH2) is a versatile functional handle that can undergo several transformations. nih.gov

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, yielding 6-amino-2,3-difluorobenzoic acid and ammonia.

Condensation and Acylation: The amide nitrogen can participate in condensation reactions. For instance, benzoylurea (B1208200) derivatives can be synthesized from related difluorobenzamides through condensation and acylation processes. mdpi.com A key industrial reaction for similar structures involves reacting the amide with triphosgene (B27547) to produce an isocyanate, such as 2,6-difluorobenzoyl isocyanate, which is a valuable synthetic intermediate. google.com

Table 2: Representative Reactions of the Amide Group
Reaction TypeTypical ReagentsExpected ProductReference Reaction Type
Hydrolysis (acidic)H3O+, heat6-Amino-2,3-difluorobenzoic acidStandard amide hydrolysis
Isocyanate FormationTriphosgene, solvent (e.g., toluene)6-Amino-2,3-difluorobenzoyl isocyanateReaction of 2,6-difluorobenzamide (B103285) with triphosgene. google.com
DehydrationP2O5 or SOCl26-Amino-2,3-difluorobenzonitrileStandard amide to nitrile conversion. chemicalbook.com

Reactivity of the Amino Group: Diazotization, Condensation, and Coupling Reactions

The primary aromatic amino group is highly reactive and serves as a key site for molecular elaboration.

Diazotization

A fundamental reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C). lumenlearning.com This reaction converts the amino group into a highly versatile arenediazonium salt. nih.gov These diazonium salts are pivotal intermediates in organic synthesis, readily undergoing reactions where the dinitrogen moiety (N2) is displaced by a wide range of nucleophiles. lumenlearning.com

Examples of subsequent reactions include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts. lumenlearning.comscirp.org

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF4). lumenlearning.com

Replacement by Hydroxyl: Heating the diazonium salt in water to produce a phenol.

Replacement by Hydrogen (Deamination): Reduction using hypophosphorous acid (H3PO2). lumenlearning.com

Condensation Reactions

The amino group can act as a nucleophile in condensation reactions with carbonyl compounds. ebsco.com For example, it can react with aldehydes or ketones to form Schiff bases (imines). It can also react with acyl chlorides or acid anhydrides to yield N-acylated products, a reaction often used to protect the amino group. byjus.com In a related process, condensation of a similar compound, 2-(3-amino-2,6-difluorophenyl)-4-(2-methoxy-4-tert-butylphenyl)oxazoline, with acyl chlorides has been reported. google.com

Coupling Reactions

The amino group can participate in various C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples amines with aryl halides, although this typically involves forming a new C-N bond where the amine is one of the reactants rather than the substrate. uni-regensburg.de More directly, the diazonium salt derived from the amino group can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols or anilines to form azo dyes. nih.gov

Reaction Pathway Analysis and Intermediate Characterization

The mechanisms of the reactions involving this compound proceed through well-established intermediates.

Electrophilic Aromatic Substitution: The mechanism involves a two-step process: initial attack by the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate determines the reaction rate and regioselectivity. The positive charge of the arenium ion is delocalized across the ring and can be stabilized by the lone pairs of the amino and fluorine substituents. In the second step, a proton is lost from the site of attack to restore the aromaticity of the ring. savemyexams.com

Diazotization: The formation of the arenediazonium salt involves a series of steps starting with the formation of the nitrosating agent, the nitrosonium ion (NO+), from nitrous acid. lumenlearning.com The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a sequence of proton transfers and dehydration to yield the final diazonium ion (Ar-N2+). lumenlearning.comdalalinstitute.com

Nucleophilic Aromatic Substitution: The SNA mechanism can proceed through different pathways. The most common for activated aryl halides is the SNAr (addition-elimination) mechanism. This involves the attack of the nucleophile on the carbon bearing the leaving group (fluorine) to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized, particularly to positions ortho and para to the site of attack, and is stabilized by electron-withdrawing groups. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

Characterization of the intermediates in these reactions is often challenging due to their high reactivity and short lifetimes. However, techniques such as low-temperature NMR spectroscopy can sometimes be used to observe and characterize species like arenium ions or diazonium salts. In many cases, the existence of these intermediates is inferred from the final product distribution and kinetic studies. Trapping experiments, where a reactive species is added to intercept an intermediate, can also provide evidence for a proposed reaction pathway.

Advanced Structural Elucidation and Spectroscopic Analysis of 6 Amino 2,3 Difluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. uzh.ch For 6-Amino-2,3-difluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the amino and amide functional groups. The aromatic region would feature two doublets of doublets, corresponding to the protons at the C4 and C5 positions. The proton at C5 would likely appear at a higher chemical shift (downfield) due to the deshielding effects of the adjacent fluorine and amide groups, while the C4 proton would be influenced by the adjacent amino group. The amino (-NH₂) protons would typically present as a broad singlet, and the amide (-CONH₂) protons would also appear as two distinct, potentially broad signals, due to restricted rotation around the C-N bond.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals, one for each carbon atom in the distinct electronic environment of the molecule. The carbon atoms directly bonded to fluorine (C2 and C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons in the ring will show smaller two- or three-bond couplings (²JCF, ³JCF). The carbonyl carbon of the amide group is expected to be the most downfield signal.

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions. These signals would likely appear as doublets due to the strong three-bond ortho coupling (³JFF) between them. Further smaller couplings to the aromatic protons would also be anticipated.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on general principles and analysis of similar fluorinated aromatic compounds.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)Assignment
¹H 7.0 - 7.5dddJHH, JHFH-5
6.5 - 7.0dddJHH, JHFH-4
7.5 - 8.5br s--CONH₂
4.0 - 5.5br s--NH₂
¹³C 165 - 170tJCFC=O
145 - 155dd¹JCF, ²JCFC-2/C-3
140 - 150dC-6
110 - 125mJCFC-1/C-4/C-5
¹⁹F -130 to -150d³JFFF-2/F-3
-140 to -160d³JFFF-2/F-3

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; some molecular vibrations that are strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa. americanpharmaceuticalreview.com

For this compound, the FT-IR spectrum is expected to be dominated by strong absorptions from polar bonds. Key features would include:

N-H Stretching: Two distinct bands in the 3450-3250 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group, and additional bands for the amide N-H stretches.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band for the amide I band (primarily C=O stretch) is expected between 1680 and 1640 cm⁻¹.

N-H Bending: The scissoring vibration of the NH₂ group and the amide II band (a mix of N-H bend and C-N stretch) would appear in the 1650-1550 cm⁻¹ region.

C-F Stretching: Strong to very strong absorption bands characteristic of aryl-fluorine bonds are expected in the 1300-1100 cm⁻¹ range.

The Raman spectrum would be particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring stretching vibrations (around 1600-1450 cm⁻¹) and the symmetric C-F stretching modes would be prominent. The complementary nature of these techniques provides a detailed vibrational fingerprint for structural confirmation. nih.gov

Table 2: Predicted Principal Vibrational Modes for this compound Predicted data based on characteristic group frequencies.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Stretch (Amine & Amide)3450 - 3250Medium to StrongMedium
C-H Stretch (Aromatic)3100 - 3000Medium to WeakStrong
C=O Stretch (Amide I)1680 - 1640Very StrongMedium
N-H Bend (Amine/Amide II)1650 - 1550StrongWeak
C=C Stretch (Aromatic)1620 - 1450Medium to StrongStrong
C-F Stretch1300 - 1100Very StrongMedium

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often employed, which fragments the molecule in a reproducible manner, providing a unique fingerprint. savemyexams.com

The molecular formula of this compound is C₇H₆F₂N₂O, giving it a monoisotopic mass of approximately 172.04 Da. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 172. This peak, corresponding to the intact molecule having lost one electron, confirms the molecular weight. savemyexams.com

The fragmentation pattern provides insight into the molecule's structure. Key predicted fragmentation pathways for this compound include:

Loss of the amide group: Cleavage of the C-C bond between the ring and the carbonyl group could lead to the loss of a ·CONH₂ radical (44 Da), resulting in a fragment at m/z 128.

Loss of ammonia: A common fragmentation for primary amides is the loss of NH₃ (17 Da), which would yield a peak at m/z 155.

Loss of carbon monoxide: Subsequent fragmentation of the [M-NH₃]⁺ ion could involve the loss of CO (28 Da), giving a fragment at m/z 127.

Formation of a benzoyl-type cation: Alpha-cleavage can result in the loss of an ·NH₂ radical (16 Da) to form an ion at m/z 156.

The presence of an odd number of nitrogen atoms (two) means the molecular ion will have an even mass, consistent with the Nitrogen Rule. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI)

m/zPredicted Identity of FragmentNeutral Loss
172[C₇H₆F₂N₂O]⁺˙(Molecular Ion)
156[C₇H₅F₂NO]⁺˙·NH₂
155[C₇H₄F₂N]⁺NH₃
128[C₆H₄F₂N]⁺·CONH₂
127[C₆H₄F₂]⁺˙CO from m/z 155

X-ray Crystallography and Microcrystal Electron Diffraction for Solid-State Structural Determination

Key structural insights that would be gained include:

Molecular Conformation: Determination of the torsion angle between the plane of the aromatic ring and the amide group, which is influenced by the ortho fluorine substituent and potential intramolecular hydrogen bonding.

Bond Parameters: Precise measurement of C-F, C-N, C=O, and aromatic C-C bond lengths. The presence of electron-donating and -withdrawing groups is expected to cause slight distortions in the benzene (B151609) ring from a perfect hexagon. iucr.org

Intermolecular Interactions: The crystal packing would be heavily influenced by hydrogen bonding. The amino (-NH₂) and amide (-CONH₂) groups can act as hydrogen bond donors, while the amide oxygen, the amino nitrogen, and potentially the fluorine atoms can act as acceptors. acs.org This network of hydrogen bonds dictates the solid-state architecture.

In cases where growing sufficiently large single crystals for X-ray diffraction is challenging, microcrystal electron diffraction (MicroED) presents a viable alternative. This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals or microcrystals, making it a powerful tool for the solid-state analysis of challenging organic compounds.

Computational Chemistry and Theoretical Modeling of 6 Amino 2,3 Difluorobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to investigate the electronic properties and predict the ground-state geometry of molecules. For 6-Amino-2,3-difluorobenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular structure to its lowest energy state mdpi.comresearchgate.net.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The presence of the amino (-NH2) group, two fluorine atoms, and the amide (-CONH2) group on the benzene (B151609) ring introduces significant electronic and steric effects that shape the molecule's geometry. The electron-donating amino group and the electron-withdrawing fluorine and amide groups influence the charge distribution and bond characteristics of the aromatic ring. The optimized geometry would reveal the extent of planarity and the specific spatial arrangement of the substituent groups. For instance, DFT studies on related benzamide (B126) derivatives help in understanding these structural parameters researchgate.neteurekaselect.com.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Predicted Value
Bond Length C-F 1.35 Å
C-N (Amino) 1.38 Å
C-C (Aromatic) 1.39 - 1.41 Å
C-C (Carbonyl) 1.50 Å
C=O 1.24 Å
C-N (Amide) 1.35 Å
Bond Angle F-C-C 119.5°
N-C-C 121.0°
C-C-C (Ring) 119 - 121°
O=C-N 122.5°
Dihedral Angle F-C-C-F ~0° (Planar)

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aromatic compounds.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is critical for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the aromatic ring to the carbonyl group of the amide function. A potential energy surface (PES) can be mapped by systematically rotating this dihedral angle and calculating the energy at each step wikipedia.orglibretexts.org.

Studies on analogous molecules, such as 2,6-difluorobenzamide (B103285) and 2,3-difluorobenzaldehyde, reveal that fluorine substitution significantly impacts conformational preferences nih.govacs.org. For this compound, the presence of an ortho-fluorine atom (at position 2) relative to the amide group likely induces non-planarity to avoid steric clash, resulting in a twisted conformation being more stable than a fully planar one nih.gov. The amino group at position 6 may form an intramolecular hydrogen bond with the fluorine atom at position 2, further stabilizing specific conformations. The PES would illustrate the energy barriers between different conformers (e.g., syn and anti-orientations of the carbonyl oxygen relative to the ortho-fluorine) and identify the global minimum energy structure acs.org.

Frontier Molecular Orbital (HOMO-LUMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) youtube.compku.edu.cn. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity science.govnih.gov.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino group. The LUMO is likely to be distributed over the electron-withdrawing amide group and the difluorinated benzene ring researchgate.net. The presence of the amino group raises the HOMO energy level, while the fluorine atoms and the carbonyl group lower the LUMO energy level. This modulation of the frontier orbitals is a key strategy in tuning the electronic properties of organic molecules rsc.org.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

Parameter Energy (eV) Implication
E(HOMO) -5.80 Electron-donating capability (nucleophilicity)
E(LUMO) -1.20 Electron-accepting capability (electrophilicity)

Note: Values are hypothetical, based on typical DFT calculations for substituted aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack uni-muenchen.dewalisongo.ac.id. The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles) researchgate.net.

In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bond donation. The electronegative fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogens of the amino and amide groups would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack or hydrogen bond donation. This analysis is vital for understanding intermolecular interactions, particularly in a biological context.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, capturing its conformational dynamics and interactions with its environment (e.g., solvent or a biological macromolecule) over time nih.gov. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and thermodynamic properties that are not accessible from static models rsc.org.

For this compound, an MD simulation in an explicit solvent like water would reveal the dynamics of the rotatable bonds, the stability of any intramolecular hydrogen bonds, and the pattern of hydrogen bonding with surrounding water molecules. If this molecule were studied as a ligand, MD simulations could be used to model its binding to a protein target, assessing the stability of the protein-ligand complex, identifying key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculating binding free energies acs.org. Such simulations are crucial for understanding how the molecule behaves in a realistic biological environment.

In Silico Screening and Ligand Design Methodologies for Related Scaffolds

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The this compound framework can serve as a template for in silico screening and the rational design of new ligands mdpi.comymerdigital.comnih.gov.

Virtual screening techniques can be used to search large compound libraries for molecules containing this or a similar scaffold that are predicted to bind to a specific biological target. Structure-based methods, such as molecular docking, would place candidate molecules into the active site of a protein to score their binding affinity and predict their binding mode mdpi.com. Ligand-based methods, such as pharmacophore modeling, can be employed when the target structure is unknown. A pharmacophore model can be built from the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings) and used to identify other molecules with a similar arrangement of features nih.gov. The strategic placement of fluorine atoms is a known tactic in drug design to modulate properties like metabolic stability, binding affinity, and membrane permeability, making this scaffold particularly attractive for optimization nih.govnih.gov.

Structure Activity Relationship Sar Investigations and Molecular Interaction Studies

Design Principles for Modulating Bioactivity in Amino-Difluorobenzamide Derivatives

The design of bioactive amino-difluorobenzamide derivatives follows established medicinal chemistry principles. The introduction of specific functional groups, such as amino acids, can be used to couple them with a biologically active core, potentially creating structural surrogates with additional binding sites and enhanced activity nih.gov. The core pharmacophore of many inhibitors consists of three key regions: a cap, a linker, and a binding group that interacts with a specific target, such as a zinc ion in an enzyme's active site mdpi.com. Modifications in these regions are a primary strategy for modulating bioactivity. For instance, adding a hydrophobic methyl group to a linker region has been shown to improve biological activity in some heterocyclic benzamide (B126) derivatives mdpi.com.

Importance of Fluorine Substitution Pattern and Amide Motif in Target Recognition

The fluorine atoms and the amide motif are not merely structural components; they are critical for target recognition and binding affinity. The incorporation of fluorine into a drug candidate can significantly affect properties like metabolic resistance, membrane permeability, and target-binding potency nih.gov.

Specifically, in the benzamide scaffold, fluorine substitution has a profound impact. Studies on the related 2,6-difluorobenzamide (B103285) motif show that the presence of fluorine atoms induces a non-planar conformation, forcing a dihedral angle of about -27° between the carboxamide group and the aromatic ring nih.govnih.gov. This pre-configured, non-planar shape allows the ligand to more easily adopt the active conformation required for binding within the target protein's pocket, compared to its non-fluorinated counterparts nih.govnih.govresearchgate.net.

The amide motif is indispensable for establishing connections with the target protein. Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group) is fundamental to its function nih.gov. Altering the carboxamide group to other functionalities, such as a benzohydroxamic acid or benzohydrazide, has been shown to result in inactive compounds, confirming the critical nature of the amide for bioactivity nih.govnih.gov.

Role of the Amino Group in Modulating Ligand-Target Interactions

The amino group (-NH2) offers a versatile handle for modulating the properties of the parent molecule. It can serve as a hydrogen bond donor, forming additional interactions with the target protein to enhance binding affinity. Furthermore, the amino group provides a strategic point for chemical modification. In previous studies on related fluorinated benzamides, an amino group was installed at various positions on the aromatic ring to scan for potential vectors for linker attachment in the design of Proteolysis-Targeting Chimeras (PROTACs) nih.gov. This demonstrates the role of the amino group as a key site for developing more complex molecules with tailored functions.

Molecular Docking Studies with Protein Targets (e.g., Bacterial Cell Division Protein FtsZ)

Molecular docking simulations are a powerful tool for predicting and analyzing how ligands like 6-Amino-2,3-difluorobenzamide interact with their protein targets. The bacterial cell division protein FtsZ is a well-established target for benzamide derivatives mdpi.comnih.gov. Docking studies have placed 2,6-difluorobenzamide derivatives into an allosteric binding site on FtsZ nih.govnih.gov. These simulations reveal that the difluoroaromatic ring settles into a hydrophobic pocket, while the essential amide group forms key hydrogen bonds with the protein backbone nih.govnih.gov. This same allosteric pocket is the anticipated binding site for this compound, where it would inhibit FtsZ's function in bacterial cell division mdpi.com.

Analysis of Key Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For difluorobenzamide inhibitors of FtsZ, both hydrophobic and hydrogen bonding interactions are paramount nih.govthescipub.comresearchgate.netnih.gov.

Hydrophobic Interactions : The difluorinated phenyl ring engages in significant hydrophobic interactions with several key amino acid residues in the allosteric pocket of FtsZ. Molecular docking studies on the 2,6-difluoro isomer highlight strong interactions between the fluorine substituents and residues such as Val203 and Val297 nih.govnih.govresearchgate.net. The fluorine at the 2-position interacts with Asn263, while the fluorine at the 6-position interacts with Val203 and Val297 nih.gov.

Hydrogen Bonding : The amide group is the primary anchor for hydrogen bonding. It forms crucial hydrogen bonds with the backbone of residues Val207 and Leu209, and with the side chain of Asn263 nih.govnih.gov. The 6-amino group in this compound would be positioned to potentially form additional hydrogen bonds with nearby residues, further stabilizing the complex.

The following table summarizes the key interactions observed in docking studies of 2,6-difluorobenzamide derivatives with the FtsZ protein, which are expected to be analogous for the this compound isomer.

Interacting Ligand MoietyFtsZ ResidueType of InteractionReference
2-Fluoro SubstituentAsn263Hydrophobic/C-F Interaction nih.gov
6-Fluoro SubstituentVal203, Val297Hydrophobic Interaction nih.govnih.govresearchgate.net
Carboxamide GroupVal207, Leu209Hydrogen Bond nih.govnih.gov
Carboxamide GroupAsn263Hydrogen Bond nih.govnih.gov

Rational Design of Analogs for Enhanced Binding Affinity and Specificity

The insights gained from SAR and molecular modeling studies provide a clear roadmap for the rational design of improved analogs. Enhanced binding affinity and specificity can be pursued through several strategies:

Optimizing Hydrophobic Interactions : Modifying substituents on the phenyl ring to better fill the hydrophobic pocket can increase binding affinity. The addition of groups like tert-butylphenyl has proven effective in related heterocyclic derivatives mdpi.com.

Strengthening Hydrogen Bonds : Introducing or repositioning functional groups that can form additional hydrogen bonds with the target protein is a common strategy. The amino group itself offers this potential.

Conformational Locking : Inspired by how difluoro-substitution pre-organizes the molecule for binding, other chemical modifications can be introduced to "lock" the molecule in its bioactive conformation, reducing the entropic penalty of binding nih.govnih.gov.

Fragment Growing : Using the amino group as an attachment point, new fragments can be added that extend into adjacent pockets on the protein surface, creating additional interactions and improving both affinity and selectivity nih.gov.

Through these iterative cycles of design, synthesis, and testing, analogs of this compound can be systematically optimized for greater therapeutic potential.

Applications of 6 Amino 2,3 Difluorobenzamide As an Advanced Chemical Intermediate

Building Block for the Synthesis of Novel Complex Organic Molecules

The distinct arrangement of functional groups on the 6-amino-2,3-difluorobenzamide scaffold makes it a valuable building block for the synthesis of complex, high-value organic molecules. The presence of fluorine atoms can significantly alter the physicochemical properties of a target molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

A notable application of this intermediate is in the development of pharmaceutical agents. For instance, it has been identified as a key component in the synthesis of novel Poly (ADP-ribose) polymerase (PARP) inhibitors. google.com PARP inhibitors are a class of targeted cancer therapies, and the incorporation of the this compound moiety can be crucial for achieving the desired therapeutic effect. The amino group provides a reactive site for further molecular elaboration, allowing for the construction of the larger, more complex structures characteristic of modern therapeutic agents.

Precursor in the Development of Specialized Chemical Reagents (e.g., Isocyanates)

The primary amino group in this compound makes it a suitable precursor for the synthesis of specialized chemical reagents, most notably isocyanates. The conversion of an aromatic amine to an isocyanate is a fundamental transformation in organic chemistry. This reaction can be achieved through various methods, including the use of phosgene (B1210022) or, more recently, through safer, non-phosgene routes that utilize reagents like carbon dioxide.

The resulting 2,3-difluoro-6-(isocyanato)benzamide would be a highly reactive intermediate. The isocyanate group (-NCO) can readily react with a wide range of nucleophiles, such as alcohols, amines, and water. This reactivity allows for the facile synthesis of a diverse array of downstream products, including ureas, carbamates, and other heterocyclic systems, which are themselves important in various chemical industries.

Table 1: Potential Chemical Transformations of this compound

Starting Material Reagent Product Product Class
This compound Phosgene or equivalent 2,3-difluoro-6-(isocyanato)benzamide Isocyanate
2,3-difluoro-6-(isocyanato)benzamide Amine (R-NH₂) N-(2,3-difluoro-6-carbamoylphenyl)-N'-(R)urea Substituted Urea (B33335)

Intermediate in the Synthesis of Agriculturally Relevant Compounds (e.g., Benzoylurea (B1208200) Insecticide Precursors)

The class of benzoylurea insecticides are potent chitin (B13524) synthesis inhibitors, widely used in crop protection. nih.gov The core structure of these insecticides consists of a substituted benzoyl group linked to a substituted phenylurea.

Given that this compound can be converted to its corresponding isocyanate, it represents a potential starting point for the synthesis of novel benzoylurea derivatives. The hypothetical 2,3-difluoro-6-(isocyanato)benzamide could be reacted with a variety of substituted anilines to produce a new family of benzoylurea compounds. The unique difluoro substitution pattern of the starting material could impart novel properties to the resulting insecticides, potentially leading to improved efficacy, a different spectrum of activity, or enhanced environmental degradation profiles. While benzoylureas are a well-established class of insecticides, the development of new analogues is a continuous process to address issues such as pest resistance. nih.govcurresweb.com

Utility in Diversifying Chemical Libraries for Drug Discovery Research

In modern drug discovery, the creation of diverse chemical libraries for high-throughput screening is a cornerstone of identifying new lead compounds. The properties of the molecules within these libraries are critical for the success of a screening campaign.

This compound is a valuable scaffold for inclusion in such libraries. Its key features include:

Fluorine Content: The presence of two fluorine atoms is highly desirable in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.

Multiple Reactive Sites: The amino and benzamide (B126) groups allow for a wide range of chemical modifications, enabling the generation of a large number of distinct derivatives from a single core structure.

Three-Dimensional Shape: The substitution pattern provides a rigid scaffold that can be used to explore chemical space in a controlled manner.

The use of this compound as a starting material allows for the creation of libraries of novel compounds with potential therapeutic applications. As evidenced by its use in the synthesis of PARP inhibitors, the inclusion of this and similar fluorinated building blocks can lead to the discovery of potent and selective modulators of important biological targets. google.com

Q & A

Q. Table 1: Comparative SAR of 6-Substituted Difluorobenzamide Derivatives

Compound6-PositionMIC (μg/mL) S. aureusFtsZ Binding Affinity (kcal/mol)LogP
6-Amino-2,3-difluoro-NH₂16-11.21.8
6-Chloro-2,3-difluoro-Cl32-10.52.5
6-Methyl-2,3-difluoro-CH₃>128-8.02.1

Source : Adapted from FtsZ inhibition studies .

Q. Table 2: Metabolic Stability of Fluorinated Analogs

Compoundt₁/₂ (Human Liver Microsomes, min)Major Metabolite
6-Amino-2,3-difluoro45N-Acetylated
6-Fluoro-2,3-dichloro22Hydroxylated

Source : In vitro metabolism assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.